A-130C Demonstrates Structural Distinction from its A-130B Analog
A-130C is a distinct molecular entity compared to its co-isolated analog A-130B. While both are polyether antibiotics from the same producing strain, their core structures differ. A-130B is a glycosylated analog with a larger, more complex structure, whereas A-130C is structurally defined as a stereoisomer of A-130A (lenoremycin) [1][2].
| Evidence Dimension | Molecular Structure and Identity |
|---|---|
| Target Compound Data | A-130C; C47H78O13; MW = 851.13 g/mol [1] |
| Comparator Or Baseline | A-130B; C54H90O16; MW = 995.30 g/mol |
| Quantified Difference | Difference in molecular weight of 144.17 g/mol, corresponding to an additional C7H12O3 unit, reflecting distinct glycosylation patterns. |
| Conditions | Based on published molecular formulas and chemical characterization data. |
Why This Matters
Procurement decisions must account for structural differences that directly influence a compound's physicochemical properties and biological interactions; A-130B is not a suitable substitute for A-130C in assays requiring a specific ionophore structure.
- [1] Tsuji N, Terui Y, Nagashima K, Tori K, Johnson LF. New polyether antibiotics, A-130B and A-130C. J Antibiot (Tokyo) 1980;33(1):94-7. View Source
- [2] National Library of Medicine. A-130C MeSH Supplementary Concept Data 2026. View Source
